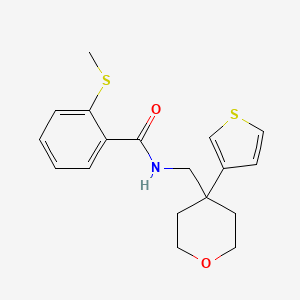
2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a tetrahydro-2H-pyran ring substituted with a thiophen-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The tetrahydro-2H-pyran ring can be synthesized separately and then coupled with the benzamide core using a suitable linker.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to an amine.
Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 2-(methylthio)-N-((4-(furan-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Uniqueness
2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the specific positioning of the thiophen-3-yl group, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
生物活性
2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a benzamide core, a methylthio group, and a thiophen-3-yl substituted tetrahydro-2H-pyran ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₁O₂S₂ |
| Molecular Weight | 359.50 g/mol |
| CAS Number | 2310040-24-3 |
| IUPAC Name | 2-methylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this benzamide derivative exhibit anticancer properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cancer cells . The inhibition of DHFR can lead to reduced tumor growth and increased sensitivity to other chemotherapeutic agents.
Antimicrobial Effects
There is also emerging evidence suggesting that methylthio-substituted compounds possess antimicrobial properties. The presence of the thiophene and methylthio groups may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.
Neuroprotective Potential
Research indicates that certain benzamide derivatives may exhibit neuroprotective effects through the modulation of neurotransmitter systems. This could be particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
Study 1: Anticancer Mechanisms
A study conducted on related benzamide compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The study highlighted the role of these compounds in downregulating key proteins involved in cell cycle progression and apoptosis .
Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial activity of various methylthio-substituted benzamides was evaluated against a panel of bacterial strains. Results showed that these compounds displayed notable inhibitory effects, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
属性
IUPAC Name |
2-methylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-16-5-3-2-4-15(16)17(20)19-13-18(7-9-21-10-8-18)14-6-11-23-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBCFDFXCSKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














